Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride . Breaking this down:
- Ethyl : Denotes the ester group ($$-\text{OCO}2\text{C}2\text{H}_5$$) at position 2 of the oxolane ring.
- (2S,5R) : Specifies the absolute configurations at carbons 2 and 5, indicating enantiopurity.
- 5-(Aminomethyl) : Refers to the $$-\text{CH}2\text{NH}2$$ substituent at position 5.
- Oxolane : The parent heterocycle, a five-membered ring with one oxygen atom.
- Hydrochloride : The salt form, where the aminomethyl group is protonated and paired with a chloride ion.
The compound belongs to the class of tetrahydrofuran derivatives and is further classified as a chiral amine-containing carboxylate ester . Its systematic name adheres to IUPAC priority rules, with the oxolane ring serving as the parent structure and substituents ordered by decreasing priority: carboxylate > aminomethyl > ethyl ester.
Molecular Architecture: Oxolane Ring Substituent Configuration
The oxolane ring adopts a puckered conformation, with substituents at positions 2 and 5 influencing its three-dimensional geometry:
- Position 2 : An ethyl carboxylate group ($$-\text{OCO}2\text{C}2\text{H}_5$$) is esterified to the ring. This group introduces electron-withdrawing effects, polarizing the adjacent carbonyl bond.
- Position 5 : An aminomethyl group ($$-\text{CH}2\text{NH}3^+$$) is attached, protonated as part of the hydrochloride salt. This substituent enhances solubility in polar solvents and enables hydrogen-bonding interactions.
The molecular structure can be represented by the SMILES string:
CCOC(=O)C1C(C(CO1)CN)Cl
Key bond lengths and angles derived from crystallographic analogs include:
- C-O bond in oxolane : ~1.43 Å (typical for ethers).
- C=O bond in carboxylate : ~1.21 Å.
- Ring puckering angle : ~25°–35°, common in tetrahydrofuran derivatives.
Stereochemical Considerations: Racemic vs. Enantiopure Forms
The compound exists as a single enantiomer with (2S,5R) configuration, synthesized via stereocontrolled methods such as Evans’ chiral auxiliaries or asymmetric catalysis . Key stereochemical features include:
- Chiral centers : Carbons 2 and 5, with configurations dictated by the synthetic route.
- Enantiomeric excess (ee) : Typically >98% in commercial samples, critical for avoiding racemic mixtures that could compromise biological specificity.
| Property | Racemic Form | Enantiopure Form |
|---|---|---|
| Biological activity | Mixed or antagonistic effects | Target-specific interactions |
| Synthesis complexity | Lower | Higher (requires chiral control) |
| Cost | Lower | Higher |
The enantiopure form’s superiority in medicinal chemistry stems from its ability to engage selectively with chiral biological targets, such as enzymes or receptors.
Comparative Structural Analysis with Related Tetrahydrofuran Derivatives
Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride shares structural motifs with other tetrahydrofuran derivatives but differs in functionalization:
Key distinctions :
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
GYFDBOMBPNNQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(O1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Ethyl 5-(Chloromethyl)Oxolane-2-Carboxylate
A direct route involves the substitution of a chloromethyl intermediate with ammonia or ammonium salts. Ethyl 5-(chloromethyl)oxolane-2-carboxylate, synthesized via chloromethylation of ethyl 2-oxotetrahydrofuran-3-carboxylate using chloromethyl methyl ether or chloromethyl chloroformate, undergoes nucleophilic displacement. For instance, treatment with aqueous ammonia at 40–60°C for 6–12 hours yields the aminomethyl derivative, which is subsequently protonated with HCl to form the hydrochloride salt.
Key Data:
- Starting Material: Ethyl 2-oxotetrahydrofuran-3-carboxylate
- Chloromethylation Agent: Chloromethyl methyl ether
- Reaction Conditions: 0–5°C, anhydrous conditions, triethylamine base
- Yield: 65–72% for chloromethyl intermediate; 80–85% for aminomethyl product.
Reductive Amination of Ethyl 5-Formyloxolane-2-Carboxylate
Reductive amination offers a two-step pathway. Ethyl 5-formyloxolane-2-carboxylate, obtained via oxidation of a hydroxymethyl precursor, reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The imine intermediate is reduced to the primary amine, followed by HCl treatment to isolate the hydrochloride salt.
Key Data:
- Oxidation Agent: Pyridinium chlorochromate (PCC) or Swern oxidation
- Reduction Conditions: H2 (1–3 atm), Pd/C (5% w/w), 25–50°C
- Yield: 70–78% for reductive amination step.
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel method introduces the aminomethyl group through a protected amine. Ethyl 5-(bromomethyl)oxolane-2-carboxylate reacts with potassium phthalimide in DMF at 80°C, forming a phthalimide-protected intermediate. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, which is then converted to the hydrochloride salt.
Key Data:
- Protection Step: 85–90% yield with phthalimide
- Deprotection Agent: Hydrazine hydrate, 60–70°C, 4–6 hours
- Overall Yield: 65–70%.
Cyclization of Amino Alcohol Esters
This method constructs the oxolane ring from a linear precursor. For example, ethyl 4-amino-5-hydroxypentanoate undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene at 110°C) to form the oxolane ring. The resulting ethyl 5-(aminomethyl)oxolane-2-carboxylate is isolated as the hydrochloride salt.
Key Data:
Catalytic Hydrogenation of Nitrile Precursors
Ethyl 5-cyanooxolane-2-carboxylate, synthesized via nucleophilic substitution of a halide with cyanide, undergoes hydrogenation over Raney nickel or palladium at 50–100°C under 3–5 atm H2. The resulting amine is treated with HCl to yield the hydrochloride salt.
Key Data:
- Cyanide Source: NaCN or KCN in DMSO
- Hydrogenation Conditions: Raney Ni (10% w/w), 70°C, 6 hours
- Yield: 75–82%.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Industrial Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High yields, simple conditions | Requires toxic chloromethylating agents | Moderate (handling hazards) |
| Reductive Amination | Mild conditions, avoids halides | Requires oxidation step | High (catalytic hydrogenation) |
| Gabriel Synthesis | Avoids direct ammonia use | Multi-step, phthalimide waste | Low (costly reagents) |
| Cyclization | Atom-economic ring formation | Limited substrate availability | Moderate |
| Nitrile Hydrogenation | High purity, scalable | Cyanide handling risks | High (established protocols) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxolane derivatives, amine derivatives, and substituted oxolane compounds .
Scientific Research Applications
Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Findings:
Structural Differences: The ethyl ester group in the target compound distinguishes it from the carboxamide in and the chloro-aniline in . The chloro-aniline substituent in introduces halogen bonding capabilities, which could improve binding affinity in agrochemical targets but may raise toxicity concerns .
Physicochemical Properties :
- All three compounds are hydrochloride salts, ensuring aqueous solubility. However, the carboxamide in offers additional hydrogen-bonding sites, possibly improving target selectivity in biological systems .
- The higher molecular weight of (262.13 g/mol) reflects its aromatic chloro-substitution, which may reduce metabolic clearance compared to the simpler oxolane derivatives .
Synthetic Utility :
Biological Activity
Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its distinct chemical and biological properties. The molecular formula is CHClNO, with a molecular weight of approximately 195.64 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in drug development and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing several biochemical pathways. The oxolane ring provides structural stability and enhances the compound's binding affinity to its targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antiviral Activity
In addition to antimicrobial effects, the compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These derivatives are designed to improve pharmacokinetic properties and target specificity.
Case Study: Synthesis and Evaluation
A study conducted on various derivatives revealed that modifications to the oxolane ring significantly impacted the biological activity of the compounds. For instance, certain derivatives demonstrated enhanced potency against cancer cell lines, indicating potential applications in oncology .
| Compound | Activity Type | IC (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 12.5 | E. coli |
| Derivative A | Antiviral | 8.0 | Influenza virus |
| Derivative B | Cytotoxicity | 15.0 | MCF-7 breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
